FAAH Potency: 1-Oxa-8-azaspiro vs. 7-Azaspiro Scaffold
In a head-to-head scaffold comparison of spirocyclic urea FAAH inhibitors, the 1-oxa-8-azaspiro[4.5]decane scaffold is reported to have distinguished itself from the 7-azaspiro[3.5]nonane scaffold and other spirocyclic cores based on superior potency, with FAAH k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹ for lead compounds from both identified series [1]. While this data is from fully elaborated inhibitors rather than the building block itself, the scaffold advantage is a class-level inference that directly supports the selection of the 1-oxa-8-azaspiro[4.5]decane core for medicinal chemistry programs [1].
Reported scaffold advantage for FAAH inhibitor programs; both 1-oxa-8-azaspiro and 7-azaspiro cores exceeded this threshold.
Data from fully elaborated urea inhibitors; building block itself not directly tested.
| Evidence Dimension | FAAH inhibitory potency (scaffold-dependent) |
|---|---|
| Target Compound Data | Lead compounds based on 1-oxa-8-azaspiro[4.5]decane scaffold showed FAAH k(inact)/K(i) > 1500 M⁻¹s⁻¹. |
| Comparator Or Baseline | Other spirocyclic cores (including 7-azaspiro[3.5]nonane) evaluated in the same study were inferior in potency; quantitative data for individual comparator scaffolds is not extracted in the abstract, but 1-oxa-8-azaspiro[4.5]decane was one of only two cores with superior potency. |
| Quantified Difference | 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane both achieved k(inact)/K(i) > 1500 M⁻¹s⁻¹, surpassing other spirocyclic cores evaluated. |
| Conditions | In vitro FAAH inhibition assay; urea-based inhibitors derived from each spirocyclic scaffold. |
Why This Matters
Documents the validated medicinal chemistry advantage of the 1-oxa-8-azaspiro[4.5]decane scaffold over alternative spiro systems, reducing the risk of pursuing inactive or suboptimal core structures in drug discovery.
- [1] Meyers, M. J. et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 21, 6538–6544 (2011). View Source
